molecular formula C20H18BrNO4 B2672110 (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 896827-61-5

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2672110
CAS RN: 896827-61-5
M. Wt: 416.271
InChI Key: VIGUDAYCOVUKPB-WQRHYEAKSA-N
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Description

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, also known as BBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BBM belongs to the class of benzofuranone compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Vasorelaxant Agents

A study synthesized benzofuran-morpholinomethyl-pyrazoline hybrids as new classes of compounds, showing significant vasorelaxation properties. These compounds, including variations with similar structural motifs to the requested compound, were evaluated for their ability to induce vasodilation in isolated thoracic aortic rings of rats. Some synthesized compounds exhibited superior activity to prazocin, a known vasodilator, suggesting potential applications in cardiovascular research and drug development (Hassan et al., 2014).

Catalysis in Organic Synthesis

Another study focused on the synthesis of a tetra-nuclear macrocyclic Zn(II) complex, demonstrating its application as a catalyst for the oxidation of benzyl alcohol. This research illustrates the compound's role in facilitating selective oxidation reactions, contributing to the field of green chemistry and sustainable industrial processes (Wang et al., 2021).

Synthesis of Natural Products

Research on the divergent synthesis of natural benzofuran-based products employed 2-bromo-6-hydroxybenzofurans as versatile intermediates. This study highlights a one-pot strategy for synthesizing a range of natural products and their analogs, indicating the compound's utility in organic synthesis and natural product chemistry (Sivaraman et al., 2019).

Photodynamic Therapy

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing Schiff base was synthesized and characterized. The study explored its photophysical, photochemical properties, and high singlet oxygen quantum yield, revealing its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antioxidant Activities

Research on bromophenols from the red algae Vertebrata lanosa showed potent antioxidant activity. These compounds, structurally related to the requested compound through their brominated phenolic frameworks, demonstrated better antioxidant effects than standard antioxidants in cellular assays. This suggests their application in food preservation and nutraceuticals to combat oxidative stress (Olsen et al., 2013).

properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c21-14-3-1-13(2-4-14)11-18-19(24)15-5-6-17(23)16(20(15)26-18)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGUDAYCOVUKPB-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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